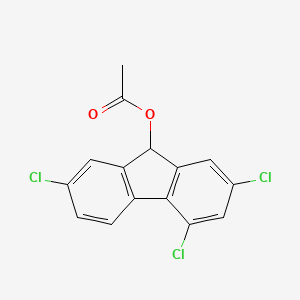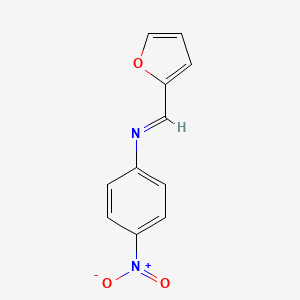
Benzenamine, N-(2-furanylmethylene)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(2-furanylmethylene)-4-nitro- is a compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, such as aldehydes or ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-furanylmethylene)-4-nitro- involves the condensation reaction between benzenamine and 2-furanylmethylene-4-nitrobenzaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(2-furanylmethylene)-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(2-furanylmethylene)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(2-furanylmethylene)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, N-(2-furanylmethylene)-4-methoxy-
- Benzenamine, N-(2-furanylmethylene)-2-hydroxy-
Uniqueness
Benzenamine, N-(2-furanylmethylene)-4-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and can influence its interaction with biological targets.
Eigenschaften
CAS-Nummer |
13533-24-9 |
|---|---|
Molekularformel |
C11H8N2O3 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)10-5-3-9(4-6-10)12-8-11-2-1-7-16-11/h1-8H |
InChI-Schlüssel |
VYOUUMOMRHFVOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
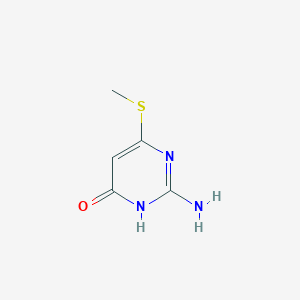
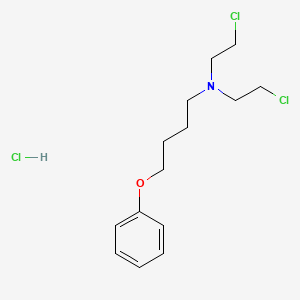


![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
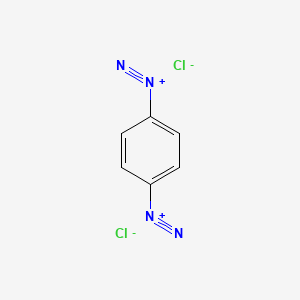


![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
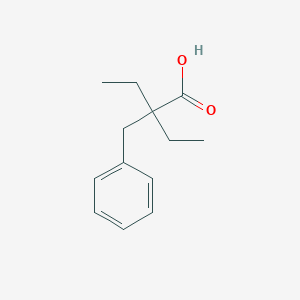
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)

